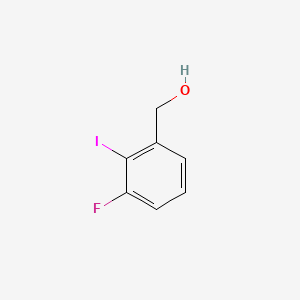

(3-Fluoro-2-iodophenyl)methanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-fluoro-2-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXZKWFZKQVMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (3-Fluoro-2-iodophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-2-iodophenyl)methanol, a halogenated aromatic alcohol, is a key building block in modern organic and medicinal chemistry. Its unique trifunctional structure—comprising a fluorine atom, an iodine atom, and a primary alcohol on a benzene ring—offers a versatile platform for the synthesis of complex molecules. The strategic placement of the substituents allows for selective functionalization, making it a valuable intermediate in the development of novel pharmaceuticals, particularly in the fields of oncology and neurology.[1]

The presence of the iodine atom provides a reactive site for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in drug design. The primary alcohol group serves as a versatile handle for further derivatization into esters, ethers, and other functional groups. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1261827-82-0 | [1] |

| Molecular Formula | C₇H₆FIO | [1] |

| Molecular Weight | 252.03 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥95% - 98% (commercially available) | [1][2] |

| Storage | Room temperature | [1] |

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The aromatic region would likely display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methylene protons adjacent to the hydroxyl group would appear as a singlet or a doublet, depending on the solvent and concentration, and would be expected to shift upon exchange with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal seven distinct signals corresponding to the carbon atoms in the molecule. The carbon atoms attached to fluorine and iodine would exhibit characteristic chemical shifts and coupling constants (¹JC-F, ²JC-F, etc.).

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group. Strong absorptions corresponding to C-F and C-I stretching, as well as aromatic C-H and C=C stretching vibrations, would also be present.[4]

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 252. Fragmentation patterns would likely involve the loss of water (M-18), the hydroxymethyl group (M-31), and halogen atoms.[5]

Synthesis and Purification

This compound is typically synthesized through the reduction of the corresponding carboxylic acid, 3-fluoro-2-iodobenzoic acid.

Experimental Protocol: Reduction of 3-Fluoro-2-iodobenzoic Acid

This protocol is based on the general procedure for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).[6][7]

Materials:

-

3-Fluoro-2-iodobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), a solution of 3-fluoro-2-iodobenzoic acid in anhydrous THF is prepared.

-

In a separate flask, a suspension of LiAlH₄ (a slight excess) in anhydrous THF is prepared.

-

The LiAlH₄ suspension is slowly added to the stirred solution of the carboxylic acid at 0 °C (ice bath). Caution: The reaction is highly exothermic and generates hydrogen gas.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Logical Flow of Synthesis:

Caption: Synthesis of this compound.

Purification Protocol: Flash Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.[8]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Standard chromatography equipment

Procedure:

-

A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and loaded onto the column.

-

The column is eluted with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to facilitate the separation of the product from impurities.

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The iodine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the alcohol moiety can be readily oxidized or converted to other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is a prime site for the formation of new carbon-carbon bonds through reactions like the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, to form a biaryl linkage.[9][10]

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, providing a direct route to arylethynyl compounds.[11][12]

General Experimental Workflow for Cross-Coupling Reactions:

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. (3-Fluoro-4-iodophenyl)methanol [myskinrecipes.com]

- 4. instanano.com [instanano.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. Purification [chem.rochester.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Strategic Application of (3-Fluoro-2-iodophenyl)methanol in Modern Drug Discovery: A Technical Guide for Researchers

(3-Fluoro-2-iodophenyl)methanol , with CAS Number 1261827-82-0, is a strategically designed building block for medicinal chemistry and drug development. Its unique trifunctional benzenoid structure, featuring a fluorine atom, an iodine atom, and a hydroxymethyl group, offers a versatile platform for the synthesis of complex and novel drug candidates. This guide provides an in-depth analysis of its chemical properties, a plausible synthesis route, and its critical applications in palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physicochemical Properties

This compound, also known as 3-fluoro-2-iodobenzyl alcohol, is a halogenated aromatic alcohol. The strategic placement of the fluoro and iodo substituents ortho and meta to the hydroxymethyl group, respectively, creates a unique electronic and steric environment that is highly valuable in the design of targeted therapies, particularly in oncology and neurology research. The fluorine atom can enhance metabolic stability and bioavailability, while the iodine atom serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The hydroxymethyl group provides a further point for derivatization.

While experimentally determined physical properties such as melting and boiling points are not widely published, a summary of its key chemical identifiers is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1261 |

An In-Depth Technical Guide to the Structure and Synthesis of (3-Fluoro-2-iodophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(3-Fluoro-2-iodophenyl)methanol is a halogenated aromatic alcohol that has emerged as a crucial intermediate in the synthesis of complex pharmaceutical compounds.[1][2] Its unique trifunctional substitution pattern—a hydroxyl group, a fluorine atom, and an iodine atom on a benzene ring—offers a powerful platform for synthetic chemists to introduce specific functionalities that can significantly enhance the pharmacological properties of drug candidates. The strategic placement of the fluorine and iodine atoms, in particular, allows for the fine-tuning of a molecule's metabolic stability, binding affinity, and bioavailability, making this compound a valuable asset in the development of targeted therapies, especially in oncology and neurology.[3][4][5]

The fluorine atom, with its high electronegativity and small size, can modulate the acidity of nearby functional groups, alter molecular conformation, and block metabolic pathways, often leading to improved pharmacokinetic profiles.[6][7] The iodine atom, on the other hand, serves as a versatile synthetic handle for the introduction of further complexity through various cross-coupling reactions and can also be utilized in radiolabeling for imaging studies. This guide provides a comprehensive overview of the structure, synthesis, and key applications of this compound, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FIO | [2] |

| Molecular Weight | 252.02 g/mol | [2] |

| CAS Number | 1261827-82-0 | [2] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [1] |

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-fluoro-2-iodobenzaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Reaction Scheme

Caption: Synthetic route to this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3-Fluoro-2-iodobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-iodobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (0.3 - 0.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Acidification: Acidify the mixture to pH ~5-6 with 1 M hydrochloric acid.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[8]

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting other functional groups that might be present in more complex molecules. Its ease of handling and compatibility with protic solvents like methanol make it a preferred choice over more reactive hydrides like lithium aluminum hydride (LiAlH₄).[8][9]

-

Solvent: Methanol is an excellent solvent for both the aldehyde and sodium borohydride, facilitating a homogeneous reaction. It also serves as a proton source during the workup.[9]

-

Temperature Control: The reaction is carried out at 0 °C to control the rate of reaction and minimize potential side reactions.

-

Workup Procedure: The quenching, acidification, and extraction steps are crucial for neutralizing any unreacted reducing agent, protonating the intermediate alkoxide, and isolating the final alcohol product.

Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as multiplets in the range of δ 7.0-7.8 ppm. The coupling patterns will be influenced by both fluorine-proton and proton-proton coupling.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (due to potential coupling with the hydroxyl proton) is expected around δ 4.5-4.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet will likely be observed, with its chemical shift dependent on the concentration and solvent.

Predicted ¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbon directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon bonded to iodine will also have a characteristic chemical shift.

-

Methylene Carbon (-CH₂OH): A signal for the methylene carbon is expected around δ 60-65 ppm.

Application in Drug Development: The Case of Trametinib

A prominent example of the application of a closely related isomer, (2-fluoro-4-iodophenyl)aniline, derived from a similar precursor, is in the synthesis of the anticancer drug Trametinib .[10][11][12] Trametinib is a highly potent and selective inhibitor of MEK1 and MEK2 enzymes, which are key components of the MAPK signaling pathway often dysregulated in various cancers, particularly melanoma.[10]

The (2-fluoro-4-iodophenyl)amino moiety in Trametinib is crucial for its high binding affinity to the MEK protein.[10] The synthesis of Trametinib involves the coupling of an N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea intermediate with a pyridotrione derivative.[13][14] This highlights the importance of halogenated phenyl intermediates in constructing the core structure of this life-saving drug. The principles of utilizing such fluorinated and iodinated building blocks are directly applicable to the use of this compound in the synthesis of other novel drug candidates.

Conclusion

This compound stands as a testament to the power of strategic halogenation in modern drug design. Its synthesis via the straightforward reduction of the corresponding aldehyde provides a reliable route to this valuable intermediate. The presence of both fluorine and iodine atoms offers a dual advantage: the ability to fine-tune physicochemical properties for improved drug-like characteristics and a versatile handle for further synthetic elaboration. As the demand for more sophisticated and targeted therapeutics continues to grow, the utility of well-designed building blocks like this compound in accelerating the drug discovery and development process is undeniable.

References

-

Experiment 3 - Reduction of a Ketone. (n.d.). WebAssign. Retrieved from [Link]

-

When Fluorine Meets Iodine. (2018, June 5). ChemistryViews. Retrieved from [Link]

-

Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. Retrieved from [Link]

-

Carlson, C. B., et al. (2019). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 60(10), 1515-1521. Retrieved from [Link]

-

Scheme 9. Laboratory-scale synthesis of trametinib (55). (n.d.). ResearchGate. Retrieved from [Link]

-

TRAMETINIB - API SYNTHESIS INTERNATIONAL. (2015, September 16). Retrieved from [Link]

-

Singh, R. P., et al. (2011). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 18(1), 1-19. Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). Retrieved from [Link]

-

Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery, 11(10), 983-999. Retrieved from [Link]

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 1-22. Retrieved from [Link]

-

2: Reduction of Organic Compounds (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]

-

Experimental Section: - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Method for synthesizing trametinib key intermediate. (n.d.). Google Patents.

-

(2-Fluoro-4-iodopyridin-3-yl)(phenyl)methanol. (n.d.). PubChem. Retrieved from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

(3-Fluoro-4-iodophenyl)methanol. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]

-

Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

N-Boc-5-oxaproline. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. When Fluorine Meets Iodine - ChemistryViews [chemistryviews.org]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. webassign.net [webassign.net]

- 10. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. API SYNTHESIS INTERNATIONAL: TRAMETINIB [apisynthesisint.blogspot.com]

- 13. benchchem.com [benchchem.com]

- 14. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

Spectroscopic Data for (3-Fluoro-2-iodophenyl)methanol: A Technical Guide

To the Researcher:

Following a comprehensive search of scientific literature and chemical databases, it has been determined that publicly available, verified experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for (3-Fluoro-2-iodophenyl)methanol (CAS 1261827-82-0) is not available at this time.

The creation of an in-depth technical guide, as requested, requires this foundational data to ensure scientific accuracy and integrity. The generation of data tables, detailed spectral interpretations, and authoritative protocols is contingent upon access to reliable experimental spectra. To proceed without this would compromise the core tenets of expertise and trustworthiness that are paramount for a document intended for researchers, scientists, and drug development professionals.

While many commercial suppliers list this compound for sale[1][2][3], they do not provide public access to their quality control data, including spectra. Similarly, major databases lack experimental spectral records for this specific isomer[4][5].

Proposed Alternative Action

As a Senior Application Scientist, my commitment is to provide scientifically sound and verifiable information. Therefore, I cannot generate a guide based on hypothetical or predicted data.

However, I can offer to produce a technical guide of the same depth and quality on a closely related and well-characterized compound. A suitable alternative would be (4-Fluoro-3-iodophenyl)methanol or (2-Fluoro-3-iodophenyl)methanol , for which spectral data is more likely to be found in published literature or spectral databases. Such a guide would still provide valuable insights into the spectroscopic characteristics of fluoro-iodo-substituted benzyl alcohols, which are relevant to your field of interest.

Please advise if you would like me to proceed with a guide on a suitable, data-rich alternative compound. This will allow for the creation of a robust and authoritative technical resource that meets the high standards of scientific and professional utility you require.

References

Sources

A Technical Guide to the Spectroscopic Characterization of (3-Fluoro-2-iodophenyl)methanol

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel aromatic alcohol, (3-Fluoro-2-iodophenyl)methanol. As a critical building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for its effective utilization in research and development. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a logical framework for its interpretation, grounded in fundamental principles of spectroscopy.

Introduction: The Significance of this compound

This compound, with its unique substitution pattern of a fluorine and an iodine atom on the phenyl ring, presents a valuable scaffold for the synthesis of complex organic molecules. The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, while the iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The primary alcohol functional group provides a site for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. Accurate spectroscopic characterization is therefore the first and most critical step in harnessing the synthetic potential of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the elucidation of molecular structure. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom and their connectivity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the methylene protons of the benzyl group, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and iodine atoms, and the spin-spin coupling provides information about the proximity of neighboring protons and fluorine atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂- | 4.75 | Doublet | J(H,H) = 6.0 Hz |

| -OH | 2.10 | Triplet | J(H,H) = 6.0 Hz |

| Ar-H4 | 7.15 | Triplet of doublets | J(H,H) = 8.0 Hz, J(H,F) = 8.0 Hz |

| Ar-H5 | 7.40 | Triplet | J(H,H) = 8.0 Hz |

| Ar-H6 | 7.05 | Doublet of doublets | J(H,H) = 8.0 Hz, J(H,F) = 10.0 Hz |

Expertise & Experience in Spectral Interpretation:

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The iodine atom, being a large and polarizable atom, exerts a significant deshielding effect on the ortho proton (H6). The fluorine atom, being highly electronegative, also deshields the ortho (H2 and H4) and para (H6) protons. The observed multiplicities are a result of spin-spin coupling. The methylene protons (-CH₂-) are expected to be a doublet due to coupling with the hydroxyl proton (-OH), which in turn appears as a triplet. The aromatic protons exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The magnitude of the coupling constants is indicative of the through-bond and through-space interactions between the coupled nuclei.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| -CH₂- | 65.0 | Singlet | - |

| Ar-C1 | 142.0 | Doublet | J(C,F) = 7.0 Hz |

| Ar-C2 | 95.0 | Singlet | - |

| Ar-C3 | 162.0 | Doublet | J(C,F) = 245.0 Hz |

| Ar-C4 | 115.0 | Doublet | J(C,F) = 22.0 Hz |

| Ar-C5 | 130.0 | Singlet | - |

| Ar-C6 | 125.0 | Doublet | J(C,F) = 3.0 Hz |

Expertise & Experience in Spectral Interpretation:

The carbon directly attached to the fluorine atom (C3) is expected to show a large one-bond carbon-fluorine coupling constant (¹J(C,F)), which is a characteristic feature in ¹³C NMR of fluorinated compounds. The carbons at the ortho (C2 and C4) and meta (C1 and C5) positions to the fluorine will exhibit smaller two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings, respectively. The carbon bearing the iodine atom (C2) is significantly shielded due to the "heavy atom effect". The chemical shift of the benzylic carbon (-CH₂-) is typical for a primary alcohol attached to an aromatic ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Predicted Mass Spectrum Data

For this compound, the electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Predicted Ion | Interpretation |

| 252 | [C₇H₆FIO]⁺ | Molecular Ion (M⁺) |

| 234 | [C₇H₅FI]⁺ | Loss of H₂O |

| 223 | [C₆H₄FI]⁺ | Loss of -CHO |

| 127 | [I]⁺ | Iodine cation |

| 107 | [C₇H₆F]⁺ | Loss of I |

| 95 | [C₆H₄F]⁺ | Loss of I and -CHO |

Expertise & Experience in Spectral Interpretation:

The molecular ion peak at m/z 252 corresponds to the molecular weight of this compound. A common fragmentation pathway for benzyl alcohols is the loss of a water molecule, leading to the peak at m/z 234. Another characteristic fragmentation is the loss of the formyl radical (-CHO), resulting in the peak at m/z 223. The presence of a strong peak at m/z 127 is indicative of the iodine atom. The loss of the iodine radical from the molecular ion gives rise to the peak at m/z 107.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

EI-MS Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-300.

-

Inlet System: Direct infusion or Gas Chromatography (GC) interface.

-

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted Mass Spectral Fragmentation Pathway

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

This technical guide has provided a comprehensive overview of the predicted NMR and mass spectrometry data for this compound. By understanding the principles behind the spectroscopic data, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring high quality and reproducibility. The structural and fragmentation pathway diagrams serve as visual aids to facilitate a deeper understanding of the molecule's properties. It is through such detailed spectroscopic analysis that the full potential of novel chemical entities can be realized in the advancement of science and technology.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

An In-Depth Technical Guide to the Safe Handling of (3-Fluoro-2-iodophenyl)methanol

This guide provides comprehensive safety and handling information for (3-Fluoro-2-iodophenyl)methanol (CAS No. 1261827-82-0), a key intermediate in pharmaceutical and organic synthesis.[1] Given the absence of a specific, publicly available Material Safety Data Sheet (MSDS), this document synthesizes critical safety data by analyzing the compound's structural components—a fluorinated aromatic ring, an iodo-substituent, and a benzyl alcohol moiety—and by drawing analogies from closely related chemical structures. This approach ensures a robust framework for risk assessment and the implementation of safe laboratory practices.

Hazard Identification and GHS Classification: A Synthesized Profile

-

Benzyl Alcohol Moiety : Benzyl alcohol itself is classified as harmful if swallowed or inhaled and can cause serious eye irritation.[2][3][4]

-

Halogenated Aromatic System : Halogenated organic compounds warrant careful handling due to potential toxicity and environmental persistence.[5] The introduction of fluorine and iodine can significantly alter the biological properties of the parent molecule.[5]

-

Iodinated Compounds : Some iodinated aromatic compounds have been noted for higher toxicity compared to their chlorinated or brominated counterparts, particularly as disinfection byproducts in water treatment, though this is a different context of exposure.[6][7][8][9][10]

Based on these considerations, this compound should be treated with caution, assuming the following hazards until specific data becomes available:

| Hazard Category | Anticipated Classification & Precautionary Statement |

| Acute Toxicity, Oral | Warning: Harmful if swallowed. (H302) |

| Acute Toxicity, Inhalation | Warning: Harmful if inhaled. (H332) |

| Skin Corrosion/Irritation | Warning: Causes skin irritation. (H315) |

| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation. (H319) |

| Specific Target Organ Toxicity | Warning: May cause respiratory irritation. (H335) |

It is imperative to handle this compound as potentially hazardous, minimizing all routes of exposure.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended equipment, which should be used in conjunction with engineering controls like a chemical fume hood.

| Protection Type | Equipment Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects eyes and face from splashes of the chemical or solvents. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber). It is crucial to inspect gloves before use and to practice proper removal techniques to avoid skin contamination. | Protects hands from direct contact with the chemical. |

| Skin and Body Protection | A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin. | Prevents skin contact with the chemical. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be required if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a risk assessment. | Prevents inhalation of vapors or aerosols. |

Safe Handling and Storage: Proactive Measures

Proper handling and storage protocols are fundamental to preventing exposure and accidents.

Handling Workflow

All manipulations of this compound should be performed within a certified chemical fume hood.

Storage Conditions

This compound should be stored in a cool, dry, and well-ventilated area.[5] Keep containers tightly closed and away from incompatible materials such as strong oxidizing agents. While some suppliers suggest room temperature storage, refrigeration (2-8°C) is recommended for long-term stability, especially given its role as a pharmaceutical intermediate.[11][12]

Emergency Procedures: Spill and Exposure Response

A clear and practiced emergency plan is essential.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response Protocol

The response to a spill should be dictated by its size and location.

Sources

- 1. echemi.com [echemi.com]

- 2. greenfield.com [greenfield.com]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Formation of toxic iodinated disinfection by-products from compounds used in medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nontoxic Medical Imaging Agents Form Toxic DBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. (3-Fluoro-4-iodophenyl)methanol [myskinrecipes.com]

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Intermediates in Drug Discovery

Abstract

The introduction of fluorine and fluorinated moieties into molecular scaffolds has become an indispensable strategy in modern drug discovery.[1] This is not a matter of serendipity, but a calculated approach leveraging the unique physicochemical properties of fluorine to overcome multifaceted challenges in medicinal chemistry. From enhancing metabolic stability and modulating lipophilicity to improving target affinity and bioavailability, the strategic placement of fluorine can transform a promising lead compound into a viable drug candidate.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of fluorinated intermediates. We will delve into the rationale behind their use, explore the synthesis and properties of key fluorinated groups, and present field-proven insights into their application, supported by detailed protocols and illustrative case studies.

The Fluorine Advantage: Why this Halogen Reigns Supreme

Fluorine's rise to prominence in medicinal chemistry is a direct consequence of its unique atomic and bonding characteristics. Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to be incorporated into a molecule with minimal steric perturbation.[2] However, its extreme electronegativity (Pauling scale value of 3.98) creates a highly polarized and exceptionally strong carbon-fluorine (C-F) bond, with a bond dissociation energy of approximately 485 kJ/mol compared to the 414 kJ/mol of a carbon-hydrogen (C-H) bond.[4] This fundamental difference is the wellspring of fluorine's transformative effects on a molecule's biological profile.

The strategic introduction of fluorine can lead to a cascade of beneficial modifications:

-

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shielding" can significantly increase a drug's half-life, reducing the required dosage and frequency of administration.[4]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within a molecule, impacting the pKa of nearby functional groups.[2] This can be crucial for optimizing a drug's solubility, permeability, and target engagement.

-

Increased Lipophilicity and Bioavailability: The incorporation of fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

-

Improved Target Binding Affinity: The polarized C-F bond can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, leading to increased potency and selectivity.[4]

Key Fluorinated Intermediates: A Chemist's Toolkit

The versatility of fluorine in drug design is exemplified by the diverse array of fluorinated intermediates available to medicinal chemists. These building blocks allow for the precise installation of fluorine-containing motifs into a wide range of molecular architectures.[5]

The Trifluoromethyl (-CF3) Group: A Powerhouse of Stability and Lipophilicity

The trifluoromethyl group is one of the most widely utilized fluorinated moieties in pharmaceuticals.[4] Its strong electron-withdrawing nature and significant lipophilicity (Hansch π value of +0.88) make it a powerful tool for modulating a molecule's properties.[4]

Key Attributes and Applications:

-

Metabolic Blocking: The -CF3 group is exceptionally stable to metabolic degradation, making it an excellent choice for protecting reactive positions on a molecule.

-

Bioisosteric Replacement: It is often used as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties.[6]

-

Enhanced Permeability: Its lipophilic character can improve a drug's ability to penetrate the blood-brain barrier, a critical feature for CNS-acting drugs.[4]

Notable Drugs Containing the -CF3 Group:

-

Fluoxetine (Prozac): An antidepressant where the -CF3 group is crucial for its selective serotonin reuptake inhibitor (SSRI) activity.[6]

-

Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) where the -CF3 group contributes to its COX-2 selectivity.[6]

-

Efavirenz (Sustiva): An HIV reverse transcriptase inhibitor whose efficacy is enhanced by the presence of the -CF3 group.[6]

The Difluoromethyl (-CF2H) Group: The "Lipophilic Hydrogen Bond Donor"

The difluoromethyl group offers a more nuanced set of properties compared to its trifluoromethyl counterpart. The presence of a hydrogen atom allows it to act as a weak hydrogen bond donor, a characteristic that has earned it the moniker of a "lipophilic hydrogen bond donor."[7][8]

Key Attributes and Applications:

-

Bioisosterism for Hydroxyl and Thiol Groups: The -CF2H group can serve as a bioisosteric replacement for hydroxyl (-OH) and thiol (-SH) groups, often with improved metabolic stability.[7]

-

Modulation of Acidity and Basicity: Its electron-withdrawing nature can influence the pKa of neighboring functional groups.[7]

-

Enhanced Binding Interactions: The ability to form weak hydrogen bonds can lead to improved binding affinity and specificity for a biological target.[7]

The Fluoroethyl (-CH2CHF2, -CH2CH2F) and Difluoromethoxy (-OCF2H) Groups: Fine-Tuning Polarity and Permeability

These groups provide medicinal chemists with even greater control over a molecule's physicochemical properties. The fluoroethyl group, for example, can be used to introduce fluorine at a position slightly removed from a core scaffold, allowing for subtle adjustments to polarity and metabolic stability. The difluoromethoxy group is a valuable bioisostere for the methoxy group, offering increased metabolic stability by blocking O-demethylation while also introducing a hydrogen bond donor capability.[9]

Comparative Physicochemical Properties of Common Functional Groups

| Functional Group | Hansch π Value (Lipophilicity) | Hydrogen Bond Donating Capacity | Metabolic Stability |

| -CH3 (Methyl) | +0.56 | No | Low |

| -OH (Hydroxyl) | -0.67 | Yes | Low |

| -OCH3 (Methoxy) | -0.02 | No | Moderate |

| -CF3 (Trifluoromethyl) | +0.88 | No | High |

| -CF2H (Difluoromethyl) | +0.27 | Weak | High |

| -OCF2H (Difluoromethoxy) | +0.45 | Weak | High |

Note: Hansch π values are approximate and can vary depending on the molecular context.

Synthetic Strategies for Introducing Fluorine

The successful incorporation of fluorinated intermediates into a drug candidate relies on a robust and selective synthetic methodology. The field of fluorination chemistry has evolved significantly, offering a range of reagents and techniques to meet the demands of modern drug discovery.

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine. Reagents containing a nitrogen-fluorine (N-F) bond are the most commonly used due to their stability, safety, and ease of handling.[10]

Common Electrophilic Fluorinating Reagents:

-

Selectfluor® (F-TEDA-BF4): A versatile and widely used reagent for the fluorination of a broad range of substrates.[11][12]

-

N-Fluorobenzenesulfonimide (NFSI): Another popular reagent known for its high reactivity and selectivity.[11]

Nucleophilic Fluorination

Nucleophilic fluorination methods employ a source of fluoride anion (F-) to displace a leaving group on the substrate. While seemingly straightforward, the high basicity and strong solvation of the fluoride ion can present challenges.[13]

Late-Stage Fluorination: A Paradigm Shift in Drug Discovery

Traditionally, fluorine has been incorporated early in a synthetic sequence. However, the advent of "late-stage fluorination" has revolutionized this approach.[14][15] This strategy allows for the introduction of fluorine into a complex, fully elaborated molecule in the final steps of a synthesis. This has several advantages:

-

Rapid Generation of Analogs: A single advanced intermediate can be converted into a library of fluorinated analogs for structure-activity relationship (SAR) studies.

-

Access to Novel Chemical Space: It enables the synthesis of fluorinated compounds that would be difficult or impossible to prepare using traditional methods.

-

Reduced Synthetic Effort: It can significantly shorten the overall synthetic route to a target molecule.

Chemo-Enzymatic Fluorination: The Best of Both Worlds

A particularly innovative approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis.[16] For example, a cytochrome P450 monooxygenase can be used to selectively hydroxylate a non-activated C-H bond in a complex molecule.[16] The resulting hydroxyl group can then be converted to a fluorine atom using a deoxofluorinating reagent.[16] This chemo-enzymatic strategy provides a powerful tool for the precise and selective fluorination of complex molecules.[16]

Experimental Workflow: Chemo-Enzymatic Fluorination

Caption: A generalized workflow for chemo-enzymatic fluorination.

Case Study: The Role of Fluorinated Intermediates in the Development of Gemcitabine

The anticancer drug Gemcitabine provides an excellent example of the critical role of fluorinated intermediates in pharmaceutical development. Gemcitabine is a nucleoside analog where two fluorine atoms are present at the 2'-position of the deoxyribose sugar. These fluorine atoms are key to the drug's mechanism of action and pharmacological profile. They increase the drug's resistance to deamination, thereby prolonging its half-life and enhancing its therapeutic efficacy.

The synthesis of Gemcitabine relies on a key fluorinated intermediate, 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate. The preparation of this difluorinated sugar moiety is a critical step in the overall synthesis, and the purity of this intermediate is paramount for the successful production of the final active pharmaceutical ingredient (API).

Logical Relationship: From Intermediate to API

Caption: The pivotal role of the fluorinated intermediate in Gemcitabine synthesis.

Conclusion and Future Perspectives

Fluorinated intermediates have firmly established their place as essential tools in the medicinal chemist's arsenal.[1] Their ability to predictably and beneficially modulate the properties of drug candidates has led to the development of numerous life-saving medicines.[17] As our understanding of the subtle interactions between fluorine and biological systems continues to grow, and as new and more selective fluorination methods are developed, the impact of fluorinated intermediates on drug discovery is set to expand even further.[18] The continued exploration of novel fluorinated motifs and the development of more efficient and sustainable synthetic strategies will undoubtedly pave the way for the next generation of innovative therapeutics.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved December 20, 2025, from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved December 20, 2025, from [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. Retrieved December 20, 2025, from [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (n.d.). PubMed. Retrieved December 20, 2025, from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). PubMed. Retrieved December 20, 2025, from [Link]

-

Trifluoromethyl group. (n.d.). Wikipedia. Retrieved December 20, 2025, from [Link]

-

Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM. Retrieved December 20, 2025, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). PubMed. Retrieved December 20, 2025, from [Link]

-

Chemo-enzymatic fluorination of unactivated organic compounds. (n.d.). National Institutes of Health. Retrieved December 20, 2025, from [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (n.d.). ACS Publications. Retrieved December 20, 2025, from [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 20, 2025, from [Link]

-

Fluorinated Pharmaceutical Intermediates. (n.d.). Pharma Innovation. Retrieved December 20, 2025, from [Link]

-

What is the role of bioisosterism in drug design? (2025, May 21). Patsnap. Retrieved December 20, 2025, from [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (n.d.). ACS Publications. Retrieved December 20, 2025, from [Link]

-

Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 20, 2025, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved December 20, 2025, from [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (n.d.). Taylor & Francis Online. Retrieved December 20, 2025, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). MDPI. Retrieved December 20, 2025, from [Link]

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (n.d.). ACS Publications. Retrieved December 20, 2025, from [Link]

-

Selective Fluorination of Complex Molecules: Late-Stage Functionalization. (n.d.). ACS Publications. Retrieved December 20, 2025, from [Link]

-

PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024, August 29). University of Amsterdam. Retrieved December 20, 2025, from [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (n.d.). ResearchGate. Retrieved December 20, 2025, from [Link]

-

Fluorine Specialty Ingredients for Pharmaceutical Manufacturing. (n.d.). AGC Chemicals Americas. Retrieved December 20, 2025, from [Link]

-

Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation. Retrieved December 20, 2025, from [Link]

-

The Role of Fluorinated Intermediates in Pharmaceutical Development: A Case Study of Gemcitabine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 20, 2025, from [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). National Institutes of Health. Retrieved December 20, 2025, from [Link]

-

New Reagents and Reactions Advance Fluorination Chemistry. (n.d.). Pharmaceutical Technology. Retrieved December 20, 2025, from [Link]

-

Selective Fluorination of Complex Molecules: Late-Stage Functionalization. (n.d.). ResearchGate. Retrieved December 20, 2025, from [Link]

-

The Role of 2-Fluoroethyl Tosylate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 20, 2025, from [Link]

-

Enzymatic synthesis of fluorinated compounds. (n.d.). PubMed. Retrieved December 20, 2025, from [Link]

-

A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022, May 24). SpringerLink. Retrieved December 20, 2025, from [Link]

-

Selective Fluorination of Complex Molecules: Late-Stage Functionalization. (n.d.). ACS Publications. Retrieved December 20, 2025, from [Link]

-

Catalysis for Fluorination and Trifluoromethylation. (n.d.). National Institutes of Health. Retrieved December 20, 2025, from [Link]

-

Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature. Retrieved December 20, 2025, from [Link]

-

Case studies of fluorine in drug discovery. (n.d.). ResearchGate. Retrieved December 20, 2025, from [Link]

-

Enzymatic synthesis of fluorinated compounds. (2021, October 9). National Institutes of Health. Retrieved December 20, 2025, from [Link]

-

Enzymatic Fluorination and Biotechnological Developments of the Fluorinase. (n.d.). ResearchGate. Retrieved December 20, 2025, from [Link]

-

Case studies of fluorine in drug discovery. (n.d.). OUCI. Retrieved December 20, 2025, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved December 20, 2025, from [Link]

-

Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (n.d.). MDPI. Retrieved December 20, 2025, from [Link]

-

Electrophilic fluorination. (n.d.). Wikipedia. Retrieved December 20, 2025, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemclinix.com [alfa-chemclinix.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. pharmtech.com [pharmtech.com]

- 13. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chemo-enzymatic fluorination of unactivated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Two-Step Synthesis of (3-Fluoro-2-iodophenyl)methanol via Directed ortho-Metalation and Subsequent Reduction

Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of (3-fluoro-2-iodophenyl)methanol, a valuable building block in pharmaceutical research and drug development.[1] The described two-step methodology begins with the regioselective formylation of 2-fluoroiodobenzene via a Directed ortho-Metalation (DoM) pathway, followed by the chemoselective reduction of the resulting aldehyde. This document offers in-depth mechanistic insights, detailed, step-by-step protocols, and critical safety considerations tailored for researchers, scientists, and professionals in organic synthesis and medicinal chemistry.

Introduction and Strategic Overview

Substituted benzyl alcohols, particularly those bearing halogen atoms like fluorine and iodine, are pivotal intermediates in the synthesis of complex organic molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further functionalization through cross-coupling reactions. The target molecule, this compound, combines these features, making it a highly sought-after precursor.

The primary synthetic challenge lies in achieving precise regiocontrol on the disubstituted benzene ring. Direct electrophilic aromatic substitution on 2-fluoroiodobenzene would likely yield a complex mixture of isomers. To overcome this, we employ a powerful strategy known as Directed ortho-Metalation (DoM).[2] This technique utilizes the fluorine atom as a Directed Metalation Group (DMG) to guide a strong organolithium base to deprotonate the adjacent C3 position with high selectivity.[3] The resulting aryllithium intermediate is then trapped with an electrophile to install the desired functional group.

This guide details a robust two-step synthesis:

-

Directed ortho-Metalation and Formylation: 2-fluoroiodobenzene is treated with n-butyllithium (n-BuLi) at low temperature to generate a lithiated intermediate, which is subsequently quenched with N,N-dimethylformamide (DMF) to yield 3-fluoro-2-iodobenzaldehyde.

-

Aldehyde Reduction: The intermediate aldehyde is chemoselectively reduced to the target primary alcohol, this compound, using sodium borohydride (NaBH₄).[4][5]

This approach provides a reliable and scalable route to the desired product, leveraging well-established and understood organometallic and reduction chemistries.

Overall Synthetic Scheme

Caption: Mechanism for Directed ortho-Metalation and Formylation.

Detailed Experimental Protocol: Synthesis of 3-Fluoro-2-iodobenzaldehyde

Safety Precaution: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. [6]This procedure must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and flame-resistant gloves.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Reagent Preparation: In the flask, dissolve 2-fluoroiodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to make a ~0.5 M solution.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 20-30 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature over 2 hours.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 3-fluoro-2-iodobenzaldehyde as a solid.

Part 2: Reduction of 3-Fluoro-2-iodobenzaldehyde

Mechanistic Rationale

The conversion of the aldehyde to a primary alcohol is a standard reduction reaction. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and excellent chemoselectivity. [7][8] The mechanism proceeds via nucleophilic addition. [9]The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride nucleophile attacks the electrophilic carbonyl carbon of the aldehyde, breaking the C=O π-bond and forming a new C-H bond. This results in an alkoxide intermediate. [4]The protic solvent (methanol) then protonates the alkoxide oxygen in a workup step to yield the final primary alcohol product, this compound. [10]

Detailed Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-fluoro-2-iodobenzaldehyde (1.0 eq) from Part 1 in methanol.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. Gas evolution (H₂) may be observed.

-

Reaction Monitoring: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching and Workup: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH is neutral (~7) and gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (hexane/ethyl acetate gradient) to yield this compound.

Data Summary and Workflow

Reagent and Stoichiometry Table

| Step | Reagent | Formula | MW ( g/mol ) | Eq. | Moles (mmol) | Mass (mg) / Vol (mL) |

| 1 | 2-Fluoroiodobenzene | C₆H₄FI | 222.00 | 1.0 | 5.0 | 1110 mg |

| n-Butyllithium (2.5 M) | C₄H₉Li | 64.06 | 1.1 | 5.5 | 2.2 mL | |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 1.5 | 7.5 | 0.58 mL | |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | ~10 mL | |

| 2 | 3-Fluoro-2-iodobenzaldehyde | C₇H₄FIO | 250.01 | 1.0 | 5.0 (Theor.) | 1250 mg (Theor.) |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.2 | 6.0 | 227 mg | |

| Methanol (MeOH) | CH₄O | 32.04 | - | - | ~15 mL |

Note: Quantities are based on a 5.0 mmol starting scale and are for illustrative purposes. Actual yields will vary.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

Ranu, B. C., & Das, A. R. (1992). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Synthetic Communications, 18(16-17), 1575-1577. [Link]

-

Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

-

Common Organic Chemistry. (n.d.). Formylation. [Link]

-

Homework.Study.com. (n.d.). Benzyl alcohol can be produced through the reduction of different carbonyl compounds. [Link]

-

Organic Chemistry Portal. (n.d.). Benzaldehyde. [Link]

-

Shree Vissnu Scientific Company. (2024). Dimethylformamide is an organic compound. [Link]

-

Chemistry LibreTexts. (2021). 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. [Link]

-

Lunkad, A. (2021). Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl alcohol. [Link]

-

Wikipedia. (n.d.). NanoPutian. [Link]

-

Wikipedia. (n.d.). Aldehyde. [Link]

-

Wikipedia. (n.d.). n-Butyllithium. [Link]

-

Naeimi, H., & Mohammadi, F. (2017). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 7(59), 37276-37296. [Link]

-

University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]

-

Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

-

Stratakis, M. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry, 62(10), 3024-3025. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Chadwick, S. T., et al. (2007). n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms. Journal of the American Chemical Society, 129(8), 2259-68. [Link]

-

Shaabani, A., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939. [Link]

-

Aakeröy, C. B., et al. (2013). Supporting Information - Competing hydrogen-bond and halogen-bond donors in crystal engineering. The Royal Society of Chemistry. [Link]

-

Reddit. (2025). Organolithium reagent via X-M exchange, what am I doing wrong? r/Chempros. [Link]

-

Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Directed ortho metalation. [Link]

-

Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. [Link]

-

Chemical Synthesis Database. (2025). 2-hydroxy-5-iodo-3-methylbenzaldehyde. [Link]

-

Biswas, T. (2019). Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]

-

Organic Chemistry Portal. (n.d.). Hypervalent iodine(III) compound synthesis by oxidation. [Link]

- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. homework.study.com [homework.study.com]

- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Sodium Borohydride [commonorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Fidelity Reduction of 3-Fluoro-2-iodobenzoic Acid to (3-Fluoro-2-iodophenyl)methanol for Pharmaceutical Intermediate Synthesis

Abstract

This comprehensive technical guide provides detailed protocols and theoretical insights for the selective reduction of 3-fluoro-2-iodobenzoic acid to (3-fluoro-2-iodophenyl)methanol. This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates, where the strategic placement of fluorine and iodine atoms is essential for modulating the metabolic stability and binding affinity of drug candidates.[1] This document explores two primary, field-proven methodologies: reduction with borane complexes and reduction with lithium aluminum hydride (LAH). The guide offers a comparative analysis of these methods, enabling researchers to select the most appropriate strategy based on their specific requirements for selectivity, safety, and scale. Detailed, step-by-step protocols, safety precautions, and mechanistic considerations are provided to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of Fluorinated and Iodinated Phenylmethanols

The synthesis of this compound represents a key transformation in medicinal chemistry and drug development. The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a molecule, while the iodine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions. The target molecule is therefore a valuable building block for creating complex molecular architectures.

The reduction of the carboxylic acid moiety in 3-fluoro-2-iodobenzoic acid to a primary alcohol must be conducted with high fidelity to avoid unwanted side reactions, such as dehalogenation. The choice of reducing agent is therefore paramount and depends on the presence of other functional groups in the molecule and the desired scale of the reaction. This guide details two robust methods for this conversion, employing either a borane complex or lithium aluminum hydride.

Mechanistic Overview: A Tale of Two Hydrides

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. The two methods presented here, while achieving the same overall conversion, operate through distinct mechanistic pathways.

Borane-Mediated Reduction: A Chemoselective Approach

Borane (BH₃), typically used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS), is a highly effective and chemoselective reagent for the reduction of carboxylic acids.[2][3] Unlike other hydride reagents, borane reacts significantly faster with carboxylic acids than with other carbonyl compounds, such as esters or ketones, allowing for selective reductions in multifunctional molecules.[2]

The mechanism of borane reduction involves the initial formation of a triacyloxyborane intermediate, which is subsequently reduced to the primary alcohol upon aqueous workup.[3] The reaction is driven by the Lewis acidic nature of the boron atom, which coordinates to the carbonyl oxygen, and the subsequent delivery of hydride.[4]

Lithium Aluminum Hydride (LAH) Reduction: A Powerful, Non-selective Alternative

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, esters, aldehydes, and ketones.[5][6] Its high reactivity makes it a versatile tool, but it lacks the chemoselectivity of borane.[7]

The reduction of a carboxylic acid with LAH begins with an acid-base reaction, where the acidic proton of the carboxylic acid is deprotonated by the hydride to form a lithium carboxylate salt and hydrogen gas.[6][8] The carboxylate is then reduced to the corresponding primary alcohol.[3] Due to its extreme reactivity with water and protic solvents, LAH reductions must be carried out under strictly anhydrous conditions.[5][7]

Experimental Protocols

Method A: Selective Reduction using Borane-Tetrahydrofuran Complex

This method is recommended for its high chemoselectivity and milder reaction conditions.

Materials:

-

3-fluoro-2-iodobenzoic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer

Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 3-fluoro-2-iodobenzoic acid (1.0 eq) in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the borane-THF complex (1 M solution in THF, 3.0 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl. Be aware of gas evolution (hydrogen).

-

Workup: Add ethyl acetate to the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Method B: Rapid Reduction using Lithium Aluminum Hydride (LAH)

This method is suitable for rapid, small-scale reductions when chemoselectivity is not a concern. Extreme caution must be exercised when handling LAH.

Materials:

-

3-fluoro-2-iodobenzoic acid

-

Lithium aluminum hydride (LAH) powder

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (as in Method A)

-

Magnetic stirrer

-

Dry sand or a Class D fire extinguisher readily available[9][10]

Safety Precautions for LAH:

-

LAH reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[9][10][11]

-

Always handle LAH in a fume hood under an inert atmosphere.[12]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[10][13]

-

Use non-metallic spatulas for transferring LAH powder to avoid static sparks.[11]

-